

Introduction to 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

CAS No.: 4878-04-0

Cat. No.: B3141851

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2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a specialized organic compound, classified as an acyl chloride.[1] Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[2] This functional group imparts high reactivity, making the compound a valuable intermediate in organic synthesis, particularly for creating esters and amides through nucleophilic acyl substitution.[3] However, this high reactivity is the most critical factor governing its solubility, as the process of dissolution can be superseded by a chemical reaction with the solvent itself.

Physicochemical Properties

Understanding the basic physicochemical properties is the first step in any solubility assessment. While comprehensive experimental data for this specific molecule is not widely published, its fundamental identifiers are well-established.

Property	Value	Source
CAS Number	4878-04-0	
Molecular Formula	C ₁₁ H ₁₃ ClO ₃	[1]
Molecular Weight	228.68 g/mol	[1]
Purity	Typically ≥95%	
Storage Temperature	2-8°C	

Note: Experimental physical properties such as melting point, boiling point, and density are not readily available in public domain literature.

The Critical Role of Reactivity in Solubility Assessment

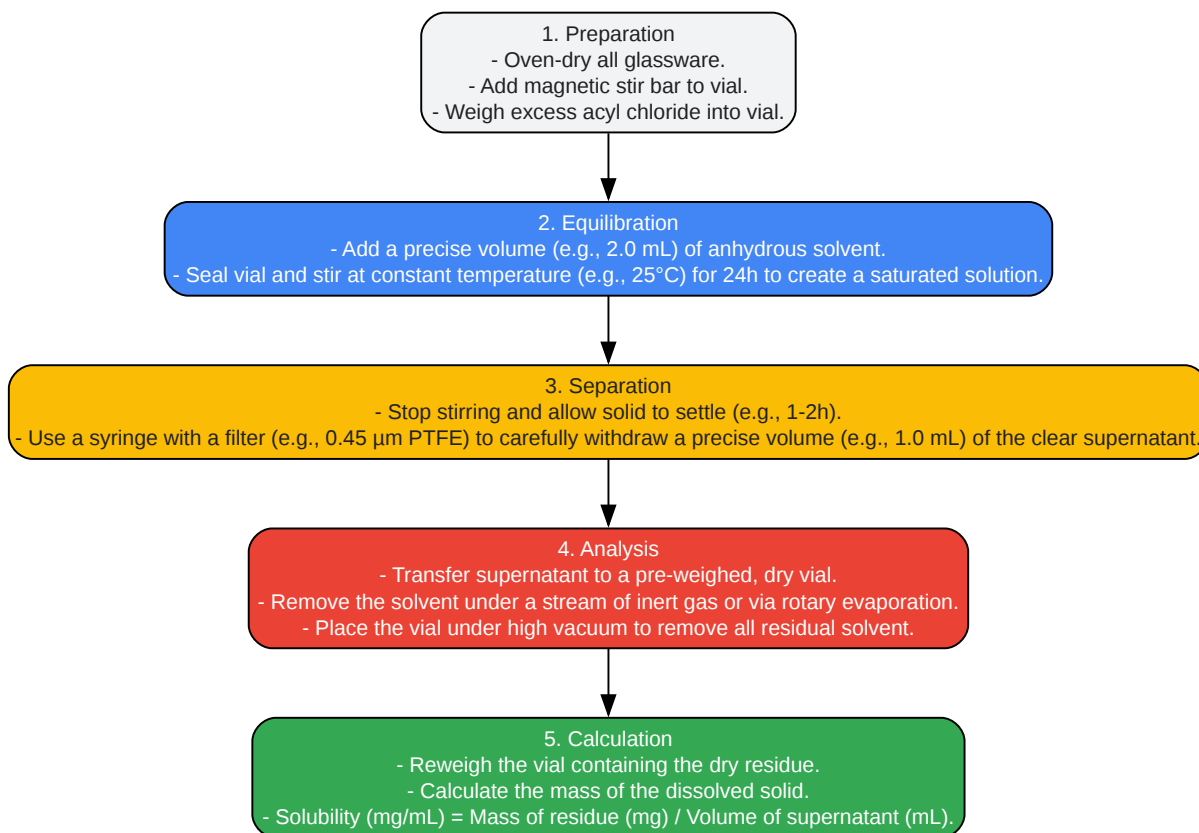
The primary challenge in determining the solubility of an acyl chloride is its propensity to undergo solvolysis—a reaction with the solvent. This is not a true dissolution but a chemical transformation.

Reactivity with Protic Solvents

Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), are nucleophilic and will react vigorously with acyl chlorides. This reaction is often exothermic and results in the formation of hydrogen chloride gas, which is observable as fumes.[2]

- Water: Reacts violently to hydrolyze the acyl chloride back to its parent carboxylic acid, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, and HCl.[2] Therefore, it is insoluble in water in the traditional sense, as it reacts rather than dissolves.
- Alcohols (e.g., Methanol, Ethanol): React rapidly to form the corresponding ester and HCl.
- Amines (e.g., Primary and Secondary): React to form the corresponding amide and HCl.

This inherent reactivity makes protic solvents unsuitable for preparing stable solutions of **2-(4-methoxyphenoxy)-2-methylpropanoyl chloride**.



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Workflow for solubility determination of a reactive compound.

Step-by-Step Methodology:

- Preparation:
 - Thoroughly dry all glassware (e.g., 4 mL glass vials, syringes) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
 - Add a small magnetic stir bar to a 4 mL vial.

- Under an inert atmosphere if possible, add an excess amount of **2-(4-methoxyphenoxy)-2-methylpropanoyl chloride** to the vial (e.g., ~50-100 mg, the key is to have undissolved solid remaining). Record the exact mass if desired for accountability, but it is not needed for the calculation.
- Equilibration:
 - Using a calibrated pipette or syringe, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous aprotic solvent to the vial.
 - Immediately seal the vial with a PTFE-lined cap.
 - Place the vial on a magnetic stir plate in a temperature-controlled environment (e.g., a 25°C water bath) and stir vigorously for 24 hours to ensure the solution reaches equilibrium saturation.
- Separation of Saturated Solution:
 - Turn off the stirrer and allow the undissolved solid to completely settle at the same constant temperature for at least 2 hours.
 - Prepare a dry gas-tight syringe fitted with a syringe filter (a 0.45 µm PTFE filter is suitable for organic solvents).
 - Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant into the syringe, ensuring no solid particles are disturbed and transferred.
- Solute Isolation and Analysis:
 - Dispense the filtered supernatant into a clean, dry, and pre-weighed (tared) vial.
 - Carefully evaporate the solvent. This can be done under a gentle stream of nitrogen or argon, or by using a rotary evaporator.
 - Once the bulk of the solvent is removed, place the vial under high vacuum for several hours to ensure all residual solvent is removed.
- Calculation:

- Accurately weigh the vial containing the dried solute residue.
- Subtract the initial tare weight of the vial to obtain the mass of the dissolved solid.
- Calculate the solubility using the formula:
 - $\text{Solubility (mg/mL)} = \text{Mass of Residue (mg)} / \text{Volume of Supernatant Withdrawn (mL)}$

This gravimetric method provides a reliable and direct measurement of solubility and serves as a self-validating system for obtaining accurate data for this reactive compound.

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Sources

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